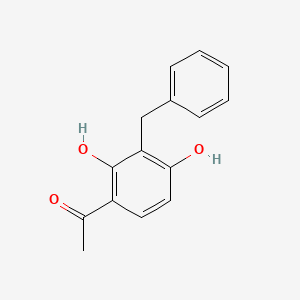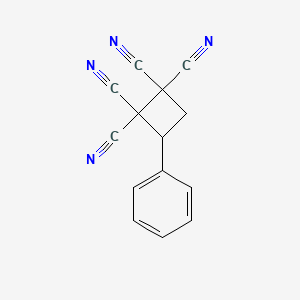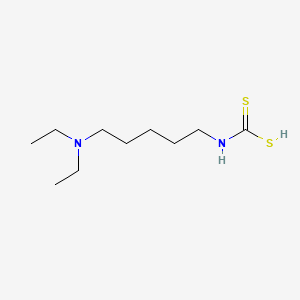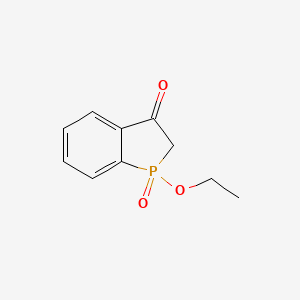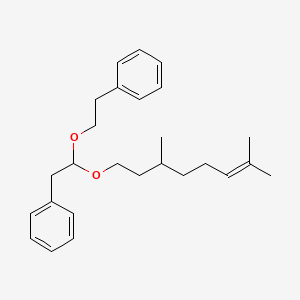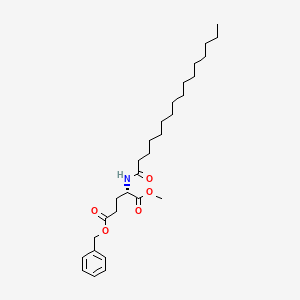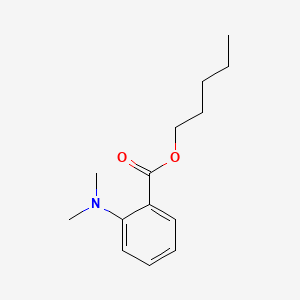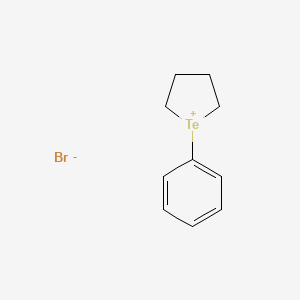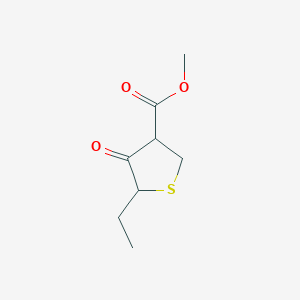![molecular formula C27H28ClSbSi B14463656 Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride CAS No. 65840-16-6](/img/structure/B14463656.png)
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a stibanium (antimony) center bonded to three phenyl groups and one 2-(trimethylsilyl)phenyl group, with a chloride ion as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride typically involves the reaction of triphenylstibine with 2-(trimethylsilyl)phenyl chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as catalysis and materials manufacturing.
Mecanismo De Acción
The mechanism by which triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride exerts its effects involves interactions with molecular targets and pathways. The antimony center can coordinate with various ligands, influencing the reactivity and stability of the compound. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar structural features but different reactivity and applications.
Triphenylstibine: A related organoantimony compound with three phenyl groups bonded to antimony.
Triphenylphosphine: An organophosphorus compound with similar structural features but different chemical properties.
Uniqueness
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is unique due to the presence of both antimony and silicon in its structure. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and materials science.
Propiedades
Número CAS |
65840-16-6 |
|---|---|
Fórmula molecular |
C27H28ClSbSi |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
triphenyl-(2-trimethylsilylphenyl)stibanium;chloride |
InChI |
InChI=1S/C9H13Si.3C6H5.ClH.Sb/c1-10(2,3)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;;/h4-7H,1-3H3;3*1-5H;1H;/q;;;;;+1/p-1 |
Clave InChI |
OXYUJRYUQLANMI-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

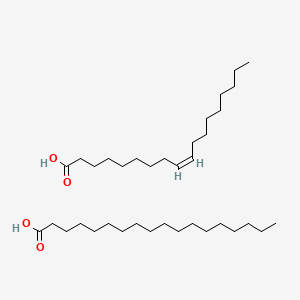
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
